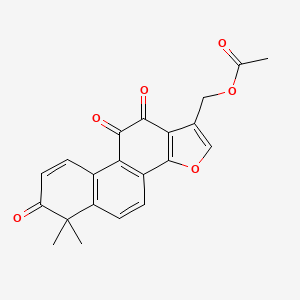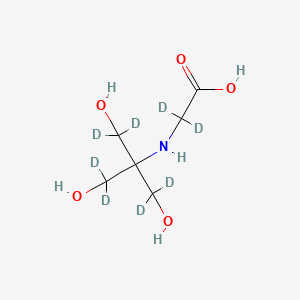
Malt1-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malt1-IN-3 is a small molecule inhibitor specifically designed to target mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein that plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is essential for immune responses and inflammation. This compound has shown promise in preclinical studies as a potential therapeutic agent for various types of lymphomas and other cancers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Malt1-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor towards MALT1.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Malt1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.
科学研究应用
Malt1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MALT1 inhibitors.
Biology: Helps in understanding the role of MALT1 in immune cell signaling and function.
Medicine: Potential therapeutic agent for treating lymphomas and other cancers by inhibiting MALT1 activity.
Industry: Can be used in the development of new drugs targeting MALT1 and related pathways.
作用机制
Malt1-IN-3 exerts its effects by specifically inhibiting the protease activity of MALT1. This inhibition prevents the cleavage of MALT1 substrates, thereby blocking the activation of the NF-κB signaling pathway. The inhibition of this pathway leads to reduced proliferation and survival of cancer cells, making this compound a promising therapeutic agent for cancers that rely on MALT1 activity.
相似化合物的比较
Similar Compounds
Mepazine: Another MALT1 inhibitor that binds to an allosteric site on MALT1.
Thioridazine: A phenothiazine compound used as a MALT1 tool compound in vitro and in vivo.
Uniqueness
Malt1-IN-3 is unique due to its high specificity and potency in inhibiting MALT1. Unlike other inhibitors, this compound has shown significant efficacy in preclinical models of lymphoma, making it a promising candidate for further development.
属性
分子式 |
C21H19F3N8O2 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC 名称 |
1-[5-cyano-4-[(S)-cyclopropyl(methoxy)methyl]-6-methylpyridin-3-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m0/s1 |
InChI 键 |
DDGNZGLBMAPNGD-SFHVURJKSA-N |
手性 SMILES |
CC1=NC=C(C(=C1C#N)[C@H](C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
规范 SMILES |
CC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)






![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)





